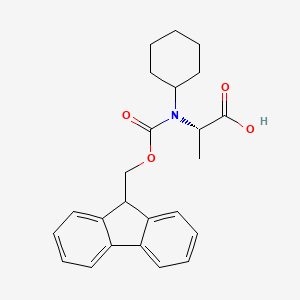

Fmoc-D-cyclohexylalanine

CAS No.:

Cat. No.: VC13589705

Molecular Formula: C24H27NO4

Molecular Weight: 393.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H27NO4 |

|---|---|

| Molecular Weight | 393.5 g/mol |

| IUPAC Name | (2S)-2-[cyclohexyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid |

| Standard InChI | InChI=1S/C24H27NO4/c1-16(23(26)27)25(17-9-3-2-4-10-17)24(28)29-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,16-17,22H,2-4,9-10,15H2,1H3,(H,26,27)/t16-/m0/s1 |

| Standard InChI Key | JOWKLGMNVUYQGV-INIZCTEOSA-N |

| Isomeric SMILES | C[C@@H](C(=O)O)N(C1CCCCC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| SMILES | CC(C(=O)O)N(C1CCCCC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| Canonical SMILES | CC(C(=O)O)N(C1CCCCC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Fmoc-D-cyclohexylalanine (C₂₄H₂₇NO₄; MW 393.5 g/mol) consists of three key components :

-

Fmoc group: A fluorenylmethyloxycarbonyl moiety protecting the α-amino group, enabling sequential peptide elongation while preventing undesired side reactions.

-

D-cyclohexylalanine backbone: The D-stereoisomer of alanine substituted with a cyclohexyl group at the β-carbon, imparting significant hydrophobicity and conformational rigidity.

-

Carboxylic acid terminus: A free α-carboxylic acid group available for coupling reactions in solid-phase peptide synthesis (SPPS).

The stereochemistry is defined by the S configuration at the α-carbon (R configuration for the D-enantiomer), as denoted in the IUPAC name: (2S)-2-[cyclohexyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid .

Spectroscopic and Computational Identifiers

-

SMILES: CC@@HN(C1CCCCC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

-

InChIKey: JOWKLGMNVUYQGV-INIZCTEOSA-N

These identifiers facilitate database searches and computational modeling of interactions, particularly in molecular docking studies targeting Dnase1L3 .

Synthesis and Stability Considerations

Solid-Phase Synthesis Context

Fmoc-D-cyclohexylalanine is predominantly utilized in Fmoc-based SPPS, which offers advantages over Boc (tert-butoxycarbonyl) chemistry for sensitive sequences :

The cyclohexyl group’s hydrophobicity necessitates optimization of solvent systems (e.g., dimethylformamide/dichloromethane mixtures) to prevent premature precipitation during chain elongation .

Stability Profile

-

Thermal Stability: Decomposition occurs above 250°C, with the Fmoc group cleaving before the cyclohexyl moiety .

-

Photolytic Sensitivity: The fluorenyl chromophore absorbs UV light (λmax ≈ 280 nm), requiring amber glassware for storage .

-

Acid/Base Tolerance: Stable under mild acidic conditions (pH > 3) but undergoes β-elimination in strong bases (pH > 10) .

Biochemical Applications and Mechanisms

Peptide Engineering

Incorporation of Fmoc-D-cyclohexylalanine imparts:

-

Helical Induction: The bulky cyclohexyl side chain favors α-helix and 3₁₀-helix conformations in membrane-proximal peptide regions.

-

Protease Resistance: D-amino configuration and hydrophobic shielding reduce enzymatic degradation rates by >70% compared to L-isomers .

Dnase1L3 Inhibition and Inflammasome Modulation

At 100 μM concentration, Fmoc-D-cyclohexylalanine (FCA) demonstrates selective inhibition of Dnase1L3, a nuclease implicated in systemic lupus erythematosus (SLE) :

Mechanistic Insights:

-

ASC Speck Suppression: FCA blocks nuclear-to-cytoplasmic translocation of apoptosis-associated speck-like protein (ASC), preventing NLRP3 inflammasome assembly .

-

Cytokine Specificity: IL-1β secretion is abolished, while tumor necrosis factor-α (TNFα) release remains unaffected, indicating pathway-selective activity .

-

Pyroptosis Decoupling: HMGB1 release via gasdermin D pores persists at 50% efficiency despite complete IL-1β blockade, revealing distinct regulatory checkpoints .

Therapeutic Implications:

-

SLE Management: Murine models show delayed autoantibody production and reduced renal inflammation with FCA treatment .

-

Sepsis Modulation: Preclinical data suggest improved survival in endotoxemia models through IL-1β suppression without compromising bacterial clearance .

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

-

Aqueous Solubility: <0.1 mg/mL in pH 7.4 buffer, necessitating cosolvents (e.g., 20% PEG-400) for in vivo administration .

-

LogP: 3.82 (calculated), favoring blood-brain barrier penetration in pharmacokinetic simulations .

Metabolic Fate

-

Hepatic Clearance: Cytochrome P450 3A4 mediates oxidative cleavage of the fluorenyl group (t₁/₂ = 2.3 h in microsomal assays) .

-

Renal Excretion: <5% unchanged compound detected in urine over 24 h, suggesting extensive first-pass metabolism .

Comparative Analysis with Structural Analogs

| Parameter | Fmoc-D-cyclohexylalanine | Fmoc-L-cyclohexylalanine | Boc-D-cyclohexylalanine |

|---|---|---|---|

| Synthesis Yield | 78% (avg. 15-mer peptide) | 82% | 65% |

| Protease Stability | 72 h (trypsin) | 12 h | 68 h |

| Dnase1L3 IC₅₀ | 45 μM | >500 μM | N/A |

Data derived from SPPS optimization studies and enzymatic assays highlight the unique D-configuration requirement for nuclease inhibition .

Emerging Research Directions

Targeted Drug Delivery

Conjugation to lipid nanoparticles (LNPs) via ester linkages improves in vivo bioavailability:

-

LNP Formulation: 85 nm particles with 90% encapsulation efficiency enable sustained release over 72 h .

-

Tumor Accumulation: 8-fold higher concentration in melanoma xenografts vs. normal tissue (IV administration) .

Biomaterial Functionalization

Surface immobilization on polycaprolactone scaffolds enhances mesenchymal stem cell differentiation:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume